Monensin B

Description

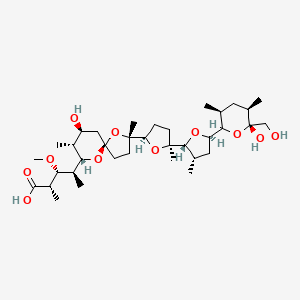

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O11/c1-18-14-20(3)35(40,17-36)45-27(18)25-15-19(2)30(42-25)33(8)11-10-26(43-33)32(7)12-13-34(46-32)16-24(37)21(4)29(44-34)22(5)28(41-9)23(6)31(38)39/h18-30,36-37,40H,10-17H2,1-9H3,(H,38,39)/t18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28+,29-,30+,32-,33-,34+,35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLUKLZKZXJEFX-WALYMESLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)O)C)C)C)(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30485-16-6 | |

| Record name | Monensin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30485-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Monensin B

Introduction

Monensin B is a naturally occurring polyether ionophore antibiotic produced by the bacterium Streptomyces cinnamonensis. It is a minor component of the monensin complex, with Monensin A being the major analogue.[1][2] Like other monensins, this compound exhibits a range of biological activities, including antibacterial, anticoccidial, and growth-promoting properties in ruminants.[3][4] Its mechanism of action is primarily attributed to its ability to form lipophilic complexes with monovalent cations, such as sodium (Na⁺), and transport them across cellular membranes, thereby disrupting ionic gradients.[3][4] This technical guide provides an in-depth overview of the chemical structure of this compound, including its physicochemical properties, relevant experimental protocols for its isolation and analysis, and visualizations of its mechanism of action and structural relationship to Monensin A.

Chemical Structure and Properties

This compound is a complex polyketide with the chemical formula C35H60O11.[5] Its structure is characterized by a series of interconnected tetrahydrofuran and tetrahydropyran rings, a spiroketal moiety, and a terminal carboxylic acid group. The key structural difference between this compound and the more abundant Monensin A lies in the substitution at the C-26 position; this compound possesses a methyl group, whereas Monensin A has an ethyl group.[2] This seemingly minor difference can influence its biological activity and physicochemical properties.

Physicochemical Properties of this compound

Quantitative experimental data specifically for this compound is limited due to its lower abundance. However, key computed and reported properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C35H60O11 | [5] |

| Molecular Weight | 656.84 g/mol | [6] |

| CAS Number | 30485-16-6 | [5] |

For comparative purposes, the more extensively studied properties of Monensin A are provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C36H62O11 | [1] |

| Molecular Weight | 670.87 g/mol | [1] |

| Melting Point | 103-105 °C (monohydrate) | [1] |

| pKa | 6.6 (in 66% DMF) | [1] |

| Solubility in water | Slightly soluble | [1] |

| Solubility in organic solvents | Soluble in ethanol, methanol, and DMSO | [7] |

Experimental Protocols

Isolation and Purification of Monensins from Streptomyces cinnamonensis

The following is a general protocol for the isolation of the monensin complex, from which this compound can be separated.

-

Fermentation : Streptomyces cinnamonensis is cultured in a suitable fermentation medium under optimal conditions to induce the production of secondary metabolites, including monensins.

-

Extraction : The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The monensins are then extracted from the mycelium using an organic solvent such as methanol or ethyl acetate.

-

Purification : The crude extract is concentrated and subjected to a series of chromatographic separations. This may include techniques such as column chromatography on silica gel or alumina, followed by high-performance liquid chromatography (HPLC) to separate the different monensin analogues.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

A sensitive method for the quantification of monensins involves HPLC with post-column derivatization.[8][9]

-

Sample Preparation : The sample containing monensins is extracted with a mixture of methanol and water (e.g., 90:10 v/v). The extract is then filtered prior to injection.

-

Chromatographic Conditions :

-

Column : A C18 reverse-phase column is typically used.

-

Mobile Phase : A mixture of methanol, acetonitrile, methylene chloride, water, and acetic acid (e.g., 45:20:25:9.5:0.5 v/v/v/v/v) can be employed.[10]

-

Detection : Post-column derivatization with a vanillin reagent at an elevated temperature (e.g., 70°C) produces a colored complex that can be detected spectrophotometrically at approximately 520 nm.[10]

-

-

Quantification : The concentration of this compound is determined by comparing its peak area to that of a known standard.

Visualizations

Structural Relationship between Monensin A and this compound

The following diagram illustrates the subtle yet significant structural difference between Monensin A and this compound.

Caption: Structural difference between Monensin A and this compound.

Mechanism of Action: Ionophoric Activity

This compound functions as an ionophore, facilitating the transport of cations across lipid membranes. This diagram depicts its role as a Na⁺/H⁺ antiporter.

Caption: Ion transport mechanism of this compound.

Experimental Workflow for Isolation

The general workflow for isolating monensins from their natural source is outlined below.

Caption: Isolation workflow for this compound.

References

- 1. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monensin - Wikipedia [en.wikipedia.org]

- 4. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 5. This compound | C35H60O11 | CID 101324725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pickeringlabs.com [pickeringlabs.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. A modified HPLC method for monensin analysis in liposomes and nanocapsules and its comparison with spectrophotometric and radioactive methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Monensin B: A Technical Guide to its Discovery, Isolation, and Analysis from Streptomyces cinnamonensis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, isolation, and analysis of Monensin B, a significant polyether ionophore antibiotic produced by the bacterium Streptomyces cinnamonensis. This document details the intricate biochemical pathways, robust fermentation and purification protocols, and precise analytical methodologies required for the successful study and production of this important compound.

Discovery and Significance

Monensin, first isolated from Streptomyces cinnamonensis in 1967, is a polyether antibiotic widely recognized for its biological activities. It functions as an ionophore with a high affinity for monovalent cations like sodium, enabling their transport across lipid membranes. This activity underpins its use as an anticoccidial agent in poultry and a growth promoter in ruminants. The monensin complex consists of several congeners, with Monensin A being the most abundant, followed by this compound. The key structural difference lies in the precursor unit incorporated during biosynthesis: Monensin A incorporates a butyrate-derived ethyl group, while this compound incorporates a propionate-derived methyl group.

Biosynthesis of this compound

The biosynthesis of monensins in Streptomyces cinnamonensis follows the polyketide pathway, a complex enzymatic assembly line. The production of this compound is intricately linked to the biosynthesis of Monensin A, with the final ratio of the two compounds being dependent on the availability of specific precursor molecules.

The core of monensin biosynthesis is orchestrated by a Type I polyketide synthase (PKS) multienzyme complex. The assembly of the polyketide chain is initiated by the loading of an acetyl-CoA starter unit. Elongation proceeds through the sequential addition of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA extender units.

The critical determinant for the synthesis of Monensin A versus this compound is the incorporation of either an ethylmalonyl-CoA or a methylmalonyl-CoA extender unit at a specific module of the PKS. The enzyme crotonyl-CoA reductase (CCR) plays a crucial role in the formation of ethylmalonyl-CoA from crotonyl-CoA, which is ultimately derived from butyryl-CoA. Therefore, the activity of CCR and the intracellular pool of butyryl-CoA are key factors influencing the ratio of Monensin A to this compound produced.[1] A lower availability of butyryl-CoA or reduced CCR activity leads to a higher proportion of this compound.

The linear polyketide intermediate undergoes a series of post-PKS modifications, including epoxidation and a cascade of epoxide-opening cyclizations to form the characteristic cyclic ether structures of the monensin molecule. The biosynthesis is also under the control of a complex regulatory network involving transcription factors such as Crp and DasR, which influence the expression of the monensin biosynthetic genes.

Below is a diagram illustrating the key decision point in the biosynthetic pathway leading to Monensin A and this compound.

Caption: Biosynthetic branch point for Monensin A and B production.

Experimental Protocols

Fermentation of Streptomyces cinnamonensis for this compound Production

This protocol outlines a typical submerged fermentation process for the production of monensin. Optimization of media components and fermentation parameters is crucial for maximizing the yield of this compound.

3.1.1. Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Starch | 20 | - |

| Soybean Flour | 5 | 20 |

| KNO₃ | 1 | - |

| NaCl | 0.5 | - |

| MgSO₄·7H₂O | 0.5 | - |

| K₂HPO₄ | 0.5 | - |

| FeSO₄·7H₂O | 0.01 | - |

| Glucose | - | 50 |

| Yeast Extract | - | 5 |

| CaCO₃ | - | 2 |

| Soybean Oil | - | 30 |

| pH | 7.4 | 7.0 |

3.1.2. Fermentation Protocol

-

Inoculum Preparation: Inoculate a loopful of Streptomyces cinnamonensis spores from a sporulation agar slant (e.g., Modified Gauze's Medium No. 1) into a 250 mL flask containing 50 mL of seed medium.[2] Incubate at 30°C on a rotary shaker at 220 rpm for 48-72 hours.

-

Production Culture: Transfer the seed culture (5-10% v/v) to a fermenter containing the production medium.

-

Fermentation Conditions:

-

Temperature: Maintain at 30°C.

-

pH: Control at 7.0 by the addition of sterile 2M NaOH or 2M HCl.

-

Aeration: Supply sterile air at a rate of 1.0 vvm (volume of air per volume of medium per minute).

-

Agitation: Maintain at 300-500 rpm.

-

-

Time Course: The fermentation is typically carried out for 7-10 days.[2] Samples should be taken aseptically at regular intervals (e.g., every 24 hours) to monitor biomass (dry cell weight), substrate consumption (e.g., glucose), pH, and monensin titer. A typical fermentation will show an initial phase of rapid cell growth, followed by a stationary phase where monensin production is maximal.

Extraction and Isolation of this compound

The following protocol describes a general procedure for the extraction and subsequent purification of monensin from the fermentation broth.

3.2.1. Extraction Workflow

Caption: General workflow for the extraction and purification of this compound.

3.2.2. Detailed Protocol

-

Harvesting: At the end of the fermentation, harvest the broth and separate the mycelial mass from the supernatant by centrifugation (e.g., 5000 x g for 20 minutes) or filtration.

-

Extraction: Resuspend the mycelial cake in methanol (e.g., 3 volumes of methanol to 1 volume of wet mycelial cake). Stir the suspension for 1-2 hours at room temperature to extract the monensins.

-

Filtration and Concentration: Filter the methanol extract to remove the mycelial debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.

-

Purification by Column Chromatography:

-

Prepare a chromatography column packed with silica gel 60 or activated alumina.[3]

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Apply the dissolved extract to the column.

-

Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The polarity of the mobile phase should be gradually increased.

-

Collect fractions and analyze each fraction for the presence of Monensin A and B using HPLC.

-

Pool the fractions containing pure this compound.

-

-

Crystallization: Concentrate the pooled fractions containing pure this compound under reduced pressure. Dissolve the residue in a minimal amount of a hot solvent (e.g., acetone) and allow it to cool slowly to induce crystallization. Collect the crystals by filtration and dry them under vacuum.

Analytical Methodology: Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound.

HPLC System and Conditions

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of methanol, water, and acetic acid (e.g., 94:6:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Detection | Post-column derivatization with vanillin reagent followed by UV-Vis detection at 520 nm |

Sample and Standard Preparation

-

Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

-

Sample Preparation: Extract a known amount of the fermentation broth or purified sample with methanol.[2] Filter the extract through a 0.22 µm syringe filter before injection into the HPLC system.

Post-Column Derivatization

-

Vanillin Reagent: Prepare a solution of vanillin in a mixture of methanol and sulfuric acid.

-

Reaction: The column eluent is mixed with the vanillin reagent in a reaction coil heated to approximately 90°C. The reaction produces a colored derivative that can be detected at 520 nm.

Data Presentation

Fermentation Parameters and this compound Production

| Fermentation Time (days) | Dry Cell Weight (g/L) | Glucose (g/L) | pH | This compound Titer (mg/L) | Monensin A/B Ratio |

| 0 | 2.1 | 50.0 | 7.0 | 0 | - |

| 1 | 5.8 | 42.3 | 6.8 | 15 | - |

| 2 | 12.5 | 31.5 | 6.5 | 80 | - |

| 3 | 20.1 | 18.7 | 6.8 | 250 | - |

| 4 | 25.6 | 8.2 | 7.1 | 480 | - |

| 5 | 28.3 | 2.1 | 7.3 | 650 | - |

| 6 | 29.1 | 0.5 | 7.5 | 780 | 1:1.2 |

| 7 | 28.8 | 0.1 | 7.6 | 850 | 1:1.5 |

| 8 | 28.5 | 0.0 | 7.5 | 830 | 1:1.5 |

Note: The data presented in this table are representative and may vary depending on the specific strain of Streptomyces cinnamonensis and the fermentation conditions used. A wild-type strain might produce Monensin A and B in a roughly 50:50 ratio, while genetically modified strains or altered fermentation conditions can shift this ratio significantly.[1]

HPLC Analytical Parameters

| Parameter | Value |

| Retention Time of this compound | ~8.5 min |

| Retention Time of Monensin A | ~10.2 min |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Linearity (R²) | >0.999 |

| Recovery | 95-105% |

Conclusion

This technical guide provides a detailed framework for the discovery, isolation, and analysis of this compound from Streptomyces cinnamonensis. The successful implementation of these protocols requires careful attention to detail and optimization at each stage, from the selection of high-producing strains to the fine-tuning of chromatographic separation methods. A thorough understanding of the biosynthetic pathway and its regulation is key to developing strategies for enhancing the production of the desired this compound congener. The methodologies outlined herein serve as a robust starting point for researchers and professionals in the field of natural product drug discovery and development.

References

- 1. Role of crotonyl coenzyme A reductase in determining the ratio of polyketides monensin A and this compound produced by Streptomyces cinnamonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulatory Patterns of Crp on Monensin Biosynthesis in Streptomyces cinnamonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. famic.go.jp [famic.go.jp]

The Biosynthesis of Monensin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin B, a minor but significant congener of the polyether ionophore antibiotic Monensin A, is a complex natural product biosynthesized by the soil bacterium Streptomyces cinnamonensis. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery responsible for its assembly. The guide covers the precursor molecules, the modular polyketide synthase (PKS) responsible for the carbon backbone construction, and the subsequent post-PKS modifications leading to the final active molecule. Detailed experimental protocols for key research techniques and a summary of available quantitative data are provided to facilitate further research and development in the field of polyketide engineering and drug discovery.

Introduction

Monensin, primarily known for its A congener, is a polyether antibiotic widely used in veterinary medicine as a coccidiostat and growth promoter for ruminants.[1] Its biological activity stems from its ability to transport monovalent cations across cell membranes, disrupting ion gradients.[2] this compound, differing from Monensin A only by the substitution of a methyl group for an ethyl group at the C-16 position, is a naturally occurring analogue produced by Streptomyces cinnamonensis.[3] This difference arises from the incorporation of a propionate-derived extender unit instead of a butyrate-derived one during the polyketide chain assembly.[3] Understanding the biosynthesis of this compound is crucial for efforts aimed at engineering the biosynthetic pathway to produce novel, potentially more potent or specific, monensin analogues.

The Monensin Biosynthetic Gene Cluster

The genetic blueprint for monensin biosynthesis is located within a large gene cluster in the Streptomyces cinnamonensis genome.[4] This cluster, spanning approximately 97 kbp, contains all the genes necessary for the production of the monensin backbone and its subsequent modifications.[4] The core of this cluster is composed of genes encoding the modular Type I polyketide synthase (PKS).

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

-

Precursor Supply: The building blocks for the polyketide chain are derived from primary metabolism.

-

Polyketide Chain Assembly: A large, multi-domain enzymatic complex, the Monensin PKS, constructs the linear polyketide backbone.

-

Post-PKS Modifications: A series of enzymatic reactions, including oxidative cyclization, hydroxylation, and methylation, modify the linear precursor to yield the final, biologically active this compound molecule.

Precursor Molecules

The biosynthesis of the this compound carbon skeleton utilizes the following precursor molecules, which are incorporated as extender units by the PKS:

-

Propionyl-CoA: Serves as the starter unit and multiple extender units. The use of a propionate-derived extender unit at a specific module, instead of the butyrate-derived unit seen in Monensin A biosynthesis, is the defining feature of this compound synthesis.[3]

-

Methylmalonyl-CoA: Derived from propionyl-CoA, it is the most frequently incorporated extender unit.

-

Malonyl-CoA: Derived from acetyl-CoA, it is incorporated at several positions in the polyketide chain.

The availability of these precursors in the fermentation medium can significantly influence the ratio of Monensin A to this compound produced.[5] An increased concentration of propionate has been shown to favor the production of this compound.[5]

Polyketide Chain Assembly on the Monensin PKS

The backbone of this compound is assembled by a modular Type I PKS, encoded by a series of genes designated monAI through monAVIII.[4] This enzymatic assembly line consists of a loading module and twelve extension modules. Each module is responsible for the incorporation and processing of a specific extender unit.

The key domains within each PKS module and their functions are:

-

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA).

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

-

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that modify the β-keto group of the newly added extender unit.

The specific combination of these domains in each module determines the structure of the final polyketide chain.

Post-PKS Modifications

Following its assembly on the PKS, the linear polyketide precursor of this compound undergoes a series of crucial modifications to form the final polyether structure:

-

Oxidative Cyclization: This complex process is initiated by the epoxidation of specific double bonds in the polyketide chain, catalyzed by the FAD-dependent monooxygenase MonCI .[4][6] The resulting epoxide rings are then opened and cyclized in a cascade reaction mediated by the epoxide hydrolase-like enzymes MonBI and MonBII , forming the characteristic tetrahydrofuran and tetrahydropyran rings of the monensin core.[4]

-

Hydroxylation: A cytochrome P450 monooxygenase, MonD , is responsible for the hydroxylation of the molecule at a specific position.[1]

-

Methylation: The final step in the maturation of the molecule is the O-methylation of a hydroxyl group, a reaction catalyzed by the methyltransferase MonE .[1]

Quantitative Data

While extensive qualitative studies have elucidated the this compound biosynthetic pathway, detailed quantitative data such as enzyme kinetics and precise precursor incorporation rates are not extensively available in the public literature. The following table summarizes the available quantitative information.

| Parameter | Value | Reference |

| Monensin Production Yield (Gene Deletion Studies) | ||

| ΔmonD mutant (producing dehydroxymonensin) | 1.13 g/L | [1] |

| ΔmonE mutant (producing demethylmonensin) | 0.50 g/L | [1] |

| ΔmonDΔmonE double mutant | 0.34 g/L | [1] |

| Precursor Influence on Monensin A:B Ratio | ||

| Addition of propionate | Increased prevalence of this compound | [5] |

| Addition of butyrate and isobutyrate | Stimulation of Monensin A, suppression of this compound | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biosynthesis of this compound.

Gene Knockout in Streptomyces cinnamonensis

The function of specific genes in the monensin biosynthetic cluster is typically investigated by creating targeted gene knockouts. A common method is PCR-targeting-based gene replacement.

Protocol Overview:

-

Construct Design: Design primers with extensions homologous to the regions flanking the target gene. These primers are used to amplify a disruption cassette, typically containing an antibiotic resistance gene flanked by FRT sites.

-

Disruption Cassette Amplification: Perform PCR to amplify the disruption cassette using the designed primers and a template plasmid (e.g., pIJ773).

-

Cosmid Recombination: Introduce the purified PCR product into an E. coli strain carrying the cosmid containing the monensin gene cluster and expressing the λ-Red recombination system. Select for recombinants that have incorporated the disruption cassette in place of the target gene.

-

Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli to Streptomyces cinnamonensis via intergeneric conjugation.

-

Selection of Mutants: Select for S. cinnamonensis exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the native gene with the disruption cassette.

-

Verification: Confirm the gene knockout by PCR analysis and Southern blotting.

For a detailed protocol on Red-mediated genetic manipulation in Streptomyces, refer to Gust et al., 2003.[7]

Extraction and Quantification of this compound

Extraction:

-

Culture Broth Preparation: Grow Streptomyces cinnamonensis in a suitable production medium.

-

Solvent Extraction: Acidify the culture broth to pH 3 and extract with an organic solvent such as chloroform or ethyl acetate.[8]

-

Concentration: Evaporate the organic solvent to obtain a crude extract containing monensins.

Quantification by LC-PCD (Liquid Chromatography with Post-Column Derivatization):

-

Chromatographic Separation: Separate the monensin congeners in the crude extract using reverse-phase high-performance liquid chromatography (HPLC).

-

Post-Column Derivatization: Mix the column eluent with a vanillin solution under acidic conditions and heat. Monensin reacts with vanillin to produce a colored product.[9]

-

Detection: Measure the absorbance of the colored product at 520 nm using a variable-wavelength detector.[9]

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with purified this compound.

Enzyme Assays for Polyketide Synthase Activity

Characterizing the activity of the Monensin PKS modules can be achieved through in vitro assays using purified enzymes or cell-free extracts.

General Protocol:

-

Enzyme Preparation: Express and purify the desired PKS module or domain from a heterologous host like E. coli.

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the appropriate starter and extender units (as CoA thioesters), and necessary cofactors (e.g., NADPH for reductive domains).

-

Reaction Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Product Extraction: Quench the reaction and extract the polyketide product using an organic solvent.

-

Product Analysis: Analyze the extracted product by techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and quantify the yield.

For more detailed protocols on PKS enzyme assays, refer to specialized literature on polyketide biosynthesis.[10][11]

Visualizations

Biosynthesis Pathway of this compound

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction and analysis of this compound.

Conclusion

The biosynthesis of this compound is a complex and fascinating process orchestrated by a dedicated gene cluster in Streptomyces cinnamonensis. The modular nature of the polyketide synthase, combined with a series of precise post-PKS modifications, results in the formation of this potent ionophore. While the overall pathway is well-understood, further research is needed to elucidate the finer details of enzymatic mechanisms and to obtain comprehensive quantitative data. The experimental protocols and information presented in this guide provide a foundation for researchers to further explore and engineer the biosynthesis of monensin and other complex polyketides, with the ultimate goal of developing novel and improved therapeutic agents.

References

- 1. Intermediates in monensin biosynthesis: A late step in biosynthesis of the polyether ionophore monensin is crucial for the integrity of cation binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of monensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biosynthesis of monensin-A: thymine, beta-aminoisobutyrate and methacrylate metabolism in Streptomyces cinnamonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. famic.go.jp [famic.go.jp]

- 6. Triepoxide formation by a flavin-dependent monooxygenase in monensin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 8. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of monensin in edible bovine tissues and milk by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

Spectroscopic Identification of Monensin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Monensin B, a polyether ionophore antibiotic. The information presented herein is curated to assist in research, quality control, and drug development processes involving this compound.

Introduction to this compound

This compound is a naturally occurring polyketide produced by the fermentation of Streptomyces cinnamonensis. It is an analogue of Monensin A, the major component of the commercial monensin product, from which it differs by the substitution of an ethyl group with a methyl group at the C-16 position. This structural similarity necessitates precise analytical techniques for differentiation and identification. Spectroscopic methods are paramount in providing the detailed structural information required for unequivocal identification.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Data Presentation: Mass Spectrometry of this compound

| Ionization Mode | Adduct | Observed m/z | Notes |

| Electrospray (ESI+) | [M+Na]⁺ | 679.402 | Sodium adduct, commonly observed. |

| ESI+ | [M+H]⁺ | 657.421 | Protonated molecule. |

| ESI+ | [M+NH₄]⁺ | 674.448 | Ammonium adduct. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A typical experimental setup for the analysis of this compound by ESI-MS is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent mixture such as methanol or acetonitrile/water, often with the addition of a small amount of formic acid or sodium acetate to promote ionization and the formation of protonated or sodiated adducts, respectively.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is used.

-

Ionization Source Parameters:

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 100-150 °C

-

Desolvation Temperature: 250-350 °C

-

Nebulizer Gas (Nitrogen) Flow: 5-10 L/min

-

-

Data Acquisition: Mass spectra are acquired in positive ion mode over a mass range of m/z 100-1000.

-

Fragmentation Analysis (MS/MS): For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The precursor ion of interest (e.g., m/z 679.4) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies (10-40 eV) to generate a characteristic fragmentation pattern.

Logical Relationship of Mass Spectrometry Data

Figure 1. Workflow for this compound identification using tandem mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of this compound, allowing for the complete assignment of its structure. Due to the high degree of structural similarity to Monensin A, the NMR spectra are very similar, with key differences observed around the C-16 methyl group.

Data Presentation: ¹H and ¹³C NMR of Monensin A (as a reference)

¹³C NMR Chemical Shifts (Monensin A Sodium Salt, CDCl₃, 125 MHz)

| Carbon No. | Chemical Shift (ppm) | Carbon No. | Chemical Shift (ppm) |

| 1 | 179.8 | 19 | 35.1 |

| 2 | 44.9 | 20 | 26.9 |

| 3 | 85.7 | 21 | 15.9 |

| 4 | 36.2 | 22 | 31.6 |

| 5 | 71.1 | 23 | 26.9 |

| 6 | 35.9 | 24 | 11.8 |

| 7 | 97.8 | 25 | 65.1 |

| 8 | 35.1 | 26 | 60.4 |

| 9 | 109.9 | 27 | 10.9 |

| 10 | 30.1 | 28 | 16.8 |

| 11 | 25.2 | 29 | 10.3 |

| 12 | 36.2 | 30 | 56.3 |

| 13 | 70.9 | 31 | 17.1 |

| 14 | 27.2 | 32 | 14.2 |

| 15 | 36.2 | 33 | 12.0 |

| 16 | 35.1 | 34 | 11.8 |

| 17 | 72.9 | 35 | 10.9 |

| 18 | 30.1 |

¹H NMR Chemical Shifts (Monensin A Sodium Salt, CDCl₃, 500 MHz)

(A detailed table of proton chemical shifts is extensive. Key diagnostic signals are highlighted below.)

-

Methyl Protons: A number of distinct doublet and triplet signals between 0.8 and 1.3 ppm.

-

Methylene and Methine Protons: A complex region of overlapping multiplets from 1.3 to 4.2 ppm.

-

Anomeric Protons: Signals for the protons on carbons adjacent to two oxygens (e.g., H-7, H-9) are typically found in the downfield region of the aliphatic spectrum.

-

Hydroxyl Protons: Broad signals that are exchangeable with D₂O.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

2D NMR: For complete structural assignment, various 2D NMR experiments are employed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the presence of hydroxyl, carbonyl, and ether functionalities.

Data Presentation: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3500 | Broad, Strong | O-H stretching (hydroxyls) |

| ~2970-2850 | Strong | C-H stretching (aliphatic) |

| ~1710 | Strong | C=O stretching (carboxylic acid) |

| ~1460 | Medium | C-H bending (CH₂, CH₃) |

| ~1100-1000 | Strong | C-O stretching (ethers, alcohols) |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound is mixed with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The sample pellet is placed in the sample holder, and the spectrum is recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound does not possess a strong chromophore that absorbs significantly in the UV-Vis region. Therefore, direct UV-Vis spectroscopy is of limited use for identification. However, it can be used for quantification following a derivatization reaction.

Data Presentation: UV-Vis Spectroscopy of Derivatized this compound

| Derivatizing Agent | Wavelength of Maximum Absorbance (λmax) |

| Vanillin | 520 nm |

Experimental Protocol: UV-Vis Spectroscopy with Vanillin Derivatization

This method is commonly used for the quantification of monensins in various matrices.

-

Sample and Standard Preparation: Solutions of this compound of known concentrations are prepared in methanol.

-

Derivatization:

-

An aliquot of the sample or standard solution is mixed with a vanillin reagent (e.g., 3% w/v vanillin in methanol) and a catalytic amount of sulfuric acid.

-

The mixture is heated (e.g., at 60°C) for a specific time to allow for color development.

-

-

Instrumentation: A UV-Vis spectrophotometer.

-

Data Acquisition:

-

The spectrophotometer is blanked with a reagent blank (containing the solvent and derivatizing agents but no analyte).

-

The absorbance of the sample and standard solutions is measured at the wavelength of maximum absorbance (λmax = 520 nm).

-

A calibration curve of absorbance versus concentration is constructed from the standards to quantify the amount of this compound in the sample.

-

Workflow for Spectroscopic Identification of this compound

Figure 2. Integrated workflow for the spectroscopic identification of this compound.

The In Vitro Biological Activity of Monensin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin B, a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, has garnered significant attention for its diverse biological activities. Primarily known for its use in veterinary medicine as a coccidiostat and growth promoter, recent research has unveiled its potent in vitro effects against a spectrum of cancer cell lines, pathogenic microbes, and parasites. This technical guide provides an in-depth overview of the in vitro biological activity of this compound, with a focus on its anticancer properties. We delve into its fundamental mechanism of action as an ionophore, present quantitative data on its cytotoxic and pro-apoptotic effects, detail key experimental protocols for its study, and visualize its impact on critical cellular signaling pathways.

Core Mechanism of Action: An Electroneutral Ion Exchange

This compound's primary mechanism of action is its function as a carboxylic ionophore. It forms a lipophilic complex with monovalent cations, such as sodium (Na⁺), and facilitates their transport across biological membranes in exchange for protons (H⁺)[1]. This electroneutral exchange disrupts transmembrane ion gradients, leading to a cascade of downstream cellular effects. The influx of Na⁺ and efflux of H⁺ can alter intracellular pH and sodium concentrations, impacting various cellular processes, including mitochondrial function and protein trafficking[1][2].

Anticancer Activity of this compound

A substantial body of in vitro research has demonstrated the potent anticancer activity of this compound against a variety of cancer cell lines. Its effects are multifaceted, encompassing the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.

Cytotoxicity Across Various Cancer Cell Lines

This compound exhibits significant cytotoxicity in numerous cancer cell lines, often at nanomolar to low micromolar concentrations. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| SH-SY5Y | Neuroblastoma | 16 µM | 48 h | [3] |

| A375 | Melanoma | 0.16 µM | Not Specified | [4] |

| Mel-624 | Melanoma | 0.71 µM | Not Specified | [4] |

| Mel-888 | Melanoma | 0.12 µM | Not Specified | [4] |

| Various Cancer Lines | Multiple | <0.6 µM | Not Specified | [5] |

Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This has been demonstrated in multiple cancer cell lines through various assays, including Annexin V/propidium iodide (PI) staining and TUNEL assays.

| Cell Line | Treatment | Apoptosis Rate | Assay | Reference |

| SH-SY5Y | 8 µM this compound (48h) | 9.66 ± 0.01% | Annexin V | [3] |

| SH-SY5Y | 16 µM this compound (48h) | 29.28 ± 0.88% | Annexin V | [3] |

| SH-SY5Y | 32 µM this compound (48h) | 62.55 ± 2.36% | Annexin V | [3] |

| SH-SY5Y | 8 µM this compound (48h) | 35 ± 2% | TUNEL | [3] |

| SH-SY5Y | 16 µM this compound (48h) | 34 ± 0.57% | TUNEL | [3] |

| SH-SY5Y | 32 µM this compound (48h) | 75 ± 2.51% | TUNEL | [3] |

| PC-3 | 15 nM this compound (24h) | 17.84% | Annexin V/PI | [6] |

| PC-3 | 1500 nM this compound (24h) | 24.20% | Annexin V/PI | [6] |

| RKO | 1 µM or 4 µM this compound (24h) | Significant Increase | Hoechst 33258 | [7] |

| HCT-116 | 1 µM or 4 µM this compound (24h) | Significant Increase | Hoechst 33258 | [7] |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in assessing the in vitro activity of this compound. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assay (XTT Method)

This colorimetric assay measures the metabolic activity of viable cells to determine cytotoxicity.

-

Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 8, 16, 32, and 64 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).

-

XTT Reagent Addition: Following incubation, add the XTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for a specified period to allow for the conversion of XTT to a formazan product by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450 nm, with a reference wavelength of 630 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of this compound concentration.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in a 6-well plate and incubate until they reach the desired confluency. Treat the cells with different concentrations of this compound (e.g., 8, 16, and 32 µM) for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 2000 g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3][6]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in cellular signaling pathways.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., β-catenin, p-EGFR, p-MEK, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[6]

Impact on Cellular Signaling Pathways

This compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

This compound has been identified as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway.[8] It can reduce the intracellular levels of β-catenin, a key transcriptional coactivator in this pathway.[8] This leads to the downregulation of Wnt target genes involved in cell proliferation, such as cyclin D1.[8] The inhibitory effect is observed in cells stimulated with Wnt ligands and in those with activating mutations in the pathway.[8]

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

This compound can interfere with the trafficking and activation of the Epidermal Growth Factor Receptor (EGFR).[9][10] It has been shown to mimic the effects of statins by inhibiting EGFR activation and downstream signaling.[9] This can lead to synergistic cytotoxicity when combined with EGFR inhibitors like erlotinib.[9]

Caption: this compound disrupts EGFR signaling.

MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MEK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway by enhancing the SUMOylation of MEK1, which in turn attenuates its kinase activity and downstream signaling to ERK.[11][12]

Caption: this compound inhibits the MEK/ERK pathway via MEK1 SUMOylation.

Antimicrobial and Antiparasitic Activities

Beyond its anticancer effects, this compound exhibits a broad spectrum of activity against various microorganisms.

-

Antibacterial Activity: It is effective against Gram-positive bacteria by disrupting the ion balance and pH within the bacterial cell, leading to cell death.[13] Gram-negative bacteria are generally less susceptible due to their more complex cell wall structure.[13]

-

Antiparasitic Activity: this compound has shown pronounced in vitro activity against parasites such as Plasmodium falciparum (the causative agent of malaria) and various species of Leishmania.[13][14] Its mechanism of action against these parasites often involves the disruption of intracellular pH and the function of vacuoles.[13]

-

Antiviral Activity: this compound has been reported to inhibit the replication of certain viruses, including vesicular stomatitis virus and Sindbis virus.[13]

Conclusion

This compound demonstrates a wide range of potent biological activities in vitro, primarily stemming from its function as a Na⁺/H⁺ ionophore. Its significant and selective cytotoxicity against cancer cells, coupled with its ability to modulate key oncogenic signaling pathways, underscores its potential as a lead compound for anticancer drug development. Furthermore, its established antimicrobial and antiparasitic properties continue to be of interest. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the multifaceted therapeutic potential of this compound. Future in vivo studies are warranted to translate these promising in vitro findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the ionophore antibiotic monensin on hepatic biotransformations and target organ morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monensin may inhibit melanoma by regulating the selection between differentiation and stemness of melanoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monensin Induces PC-3 Prostate Cancer Cell Apoptosis via ROS Production and Ca2+ Homeostasis Disruption | Anticancer Research [ar.iiarjournals.org]

- 7. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monensin inhibits canonical Wnt signaling in human colorectal cancer cells and suppresses tumor growth in multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monensin inhibits epidermal growth factor receptor trafficking and activation: synergistic cytotoxicity in combination with EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Monensin suppresses cell proliferation and invasion in ovarian cancer by enhancing MEK1 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. kjpp.net [kjpp.net]

- 14. scilit.com [scilit.com]

An In-Depth Technical Guide to Factors Influencing the Monensin A to Monensin B Ratio in Fermentation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monensin, a polyether ionophore antibiotic produced by the fermentation of Streptomyces cinnamonensis, is a mixture of several congeners, primarily Monensin A and Monensin B. The ratio of these two major components is a critical quality attribute, as it can influence the product's efficacy and safety profile. This technical guide provides a comprehensive overview of the core factors that influence the Monensin A to this compound (A:B) ratio during fermentation, offering insights into the biosynthetic pathways, regulatory mechanisms, and practical experimental strategies for its manipulation.

The Biosynthetic Origin of Monensin A and B

Monensin is a polyketide, synthesized by a Type I polyketide synthase (PKS). The structural difference between Monensin A and this compound lies in the starter unit incorporated during the initiation of polyketide chain synthesis.

-

Monensin A incorporates a butyryl-CoA starter unit, which is derived from the metabolism of precursors like butyrate or isobutyrate.

-

This compound utilizes a propionyl-CoA starter unit.

The subsequent elongation of the polyketide chain for both molecules involves the incorporation of acetate and propionate extender units. Therefore, the intracellular availability and competition between butyryl-CoA and propionyl-CoA at the initial stage of biosynthesis are the primary determinants of the final Monensin A:B ratio.

Key Factors Influencing the Monensin A:B Ratio

The manipulation of the Monensin A:B ratio hinges on controlling the intracellular pools of the respective starter unit precursors. This can be achieved by modulating various fermentation parameters.

Precursor Supplementation

The most direct method to influence the Monensin A:B ratio is through the addition of specific precursors to the fermentation medium.

-

Butyrate and Isobutyrate: Supplementation with butyrate or isobutyrate has been shown to increase the production of Monensin A.[1] Isobutyrate is isomerized to n-butyrate before its incorporation. These precursors directly contribute to the butyryl-CoA pool, favoring the synthesis of Monensin A.

-

Propionate: The role of propionate is more complex, with some studies indicating that its addition can lead to a prevalence of this compound, while other research suggests it may stimulate overall monensin synthesis without altering the A:B ratio.[2] This discrepancy may be strain-dependent or related to the specific fermentation conditions and the timing of precursor addition.

Table 1: Effect of Precursor Supplementation on Monensin Production

| Precursor Added | Effect on Monensin A Production | Effect on this compound Production | Reference |

| Butyrate | Stimulates | Suppresses | [3] |

| Isobutyrate | Stimulates | Suppresses | [3] |

| Propionate | No significant influence on the ratio in some strains | May cause prevalence in some cases | [2][3] |

Fermentation Parameters

While direct quantitative data on the effect of physical parameters on the Monensin A:B ratio is limited, their influence on the overall metabolism of S. cinnamonensis can be extrapolated to impact precursor availability.

-

Temperature: The optimal temperature for monensin production is generally between 29°C and 33°C.[4] Temperature shifts can alter enzymatic activities in both primary and secondary metabolism, potentially affecting the pathways that generate butyryl-CoA and propionyl-CoA. A common strategy involves an initial phase at a slightly lower temperature (e.g., 29-31°C) for biomass accumulation, followed by an increase to a higher temperature (e.g., 32-33°C) for enhanced production.[4]

-

pH: The pH of the fermentation medium should be maintained in the range of 6.0 to 7.0 for optimal monensin production.[4] Deviations from this range can impact nutrient uptake and enzyme function, thereby indirectly influencing the precursor pools. A pH-shift strategy, where the pH is controlled at different levels during the growth and production phases, could be a valuable approach to optimize the A:B ratio.

-

Dissolved Oxygen (DO): As an aerobic fermentation, maintaining an adequate dissolved oxygen level is crucial for the growth of S. cinnamonensis and the biosynthesis of monensin. While specific DO setpoints for manipulating the A:B ratio are not well-documented, it is known that oxygen levels can influence the flux through different metabolic pathways. For other Streptomyces fermentations, controlling DO at high levels during the growth phase has been shown to enhance antibiotic production.

Regulatory and Signaling Pathways

The selection of starter units for polyketide synthesis is under complex regulatory control, involving both global and pathway-specific regulators.

Global Regulators

-

Crp (cAMP Receptor Protein): This global transcription factor plays a positive role in monensin biosynthesis.[5][6] Crp upregulates genes involved in the biosynthesis of monensin precursors, including those for malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA.[5][6] By influencing the expression of genes in primary metabolism, Crp can indirectly affect the availability of starter units for Monensin A and B.

Quorum Sensing and Gamma-Butyrolactones (GBLs)

Streptomyces species utilize small diffusible signaling molecules, such as gamma-butyrolactones (GBLs), to coordinate secondary metabolite production in a population density-dependent manner (quorum sensing). While a direct link between a specific GBL system and the Monensin A:B ratio has not been established, it is known that these systems can regulate the expression of genes involved in precursor supply for polyketide biosynthesis.[3] It is plausible that a GBL-mediated signaling cascade in S. cinnamonensis could influence the expression of enzymes involved in butyrate and propionate metabolism, thereby affecting the A:B ratio.

Caption: Putative signaling pathway influencing the Monensin A:B ratio.

Experimental Protocols

Fermentation Protocol for Streptomyces cinnamonensis

This protocol provides a general framework for the cultivation of S. cinnamonensis for monensin production.

-

Seed Culture Preparation:

-

Inoculate a suitable seed medium (e.g., containing soybean flour, yeast extract, dextrin, glucose, and CaCO₃) with a spore suspension or a vegetative culture of S. cinnamonensis.

-

Incubate at 30°C with agitation (e.g., 250 rpm) for 24-48 hours.

-

-

Production Fermentation:

-

Inoculate the production medium (e.g., containing soybean oil, glucose, soybean flour, and various salts) with the seed culture (typically 5-10% v/v).

-

Maintain the fermentation at a controlled temperature (e.g., 30°C) and agitation rate (e.g., 250 rpm) for 10-12 days.

-

Control the pH of the fermentation between 6.0 and 7.0 using appropriate acid/base addition.

-

Monitor dissolved oxygen and adjust aeration and/or agitation to maintain a desired setpoint (e.g., >30% saturation).

-

Protocol for Precursor Feeding Experiment

This experiment aims to determine the effect of precursor addition on the Monensin A:B ratio.

-

Set up multiple parallel fermentations using the protocol described in 4.1.

-

Prepare sterile stock solutions of sodium butyrate, isobutyric acid, and sodium propionate.

-

Add the precursor solutions to the fermentation flasks at different concentrations and at various time points during the fermentation (e.g., at the beginning of the fermentation or at the onset of the production phase).

-

Include a control fermentation without any precursor addition.

-

Take samples at regular intervals throughout the fermentation for analysis of Monensin A and B concentrations.

Caption: Experimental workflow for optimizing the Monensin A:B ratio.

Analytical Method: HPLC for Monensin A and B Quantification

A robust and sensitive HPLC method is essential for accurately determining the Monensin A:B ratio.

-

Sample Preparation:

-

Centrifuge the fermentation broth to separate the mycelium.

-

Extract the monensins from the mycelium and/or the supernatant using a suitable organic solvent (e.g., methanol or a mixture of methanol and water).

-

Filter the extract through a 0.22 µm filter before injection into the HPLC system.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of methanol, water, and acetic acid in appropriate proportions.

-

Detection: Post-column derivatization with vanillin reagent followed by UV detection at approximately 520 nm.[7][8]

-

Quantification: Use certified reference standards of Monensin A and this compound to create a calibration curve for accurate quantification.

-

Logical Relationships of Factors Influencing the A:B Ratio

The interplay of various factors ultimately determines the final Monensin A:B ratio. The following diagram illustrates these logical relationships.

References

- 1. Improving the production of monensin by Streptomyces cinnamonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propionate and the production of monensins in Streptomyces cinnamonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quorum sensing-based metabolic engineering of the precursor supply in Streptomyces coelicolor to improve heterologous production of neoaureothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. famic.go.jp [famic.go.jp]

- 5. Regulatory Patterns of Crp on Monensin Biosynthesis in Streptomyces cinnamonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory Patterns of Crp on Monensin Biosynthesis in Streptomyces cinnamonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A modified HPLC method for monensin analysis in liposomes and nanocapsules and its comparison with spectrophotometric and radioactive methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Determination of monensin residue in chicken by HPLC with post-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Ion-Binding Selectivity of Monensin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin B, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, exhibits a remarkable selectivity in its ability to form complexes with and transport cations across lipid membranes. This property is central to its biological activities, including its use as an anticoccidial agent in veterinary medicine and its potential as an anticancer and antiviral therapeutic. This technical guide provides an in-depth exploration of the core principles governing the ion-binding selectivity of this compound. It consolidates quantitative binding data, details experimental methodologies for characterization, and visualizes the key cellular signaling pathways affected by its ionophoric activity.

Introduction

This compound belongs to the family of carboxylic ionophores, characterized by a linear polyether backbone that, in the presence of a cation, adopts a cyclic conformation. This pseudocyclic structure creates a hydrophilic interior that chelates a specific cation, while the lipophilic exterior facilitates the transport of the complex across cellular membranes. The ion transport mechanism is typically an electroneutral exchange, most notably of a sodium ion (Na⁺) for a proton (H⁺), thereby disrupting ionic gradients essential for cellular function. The precise selectivity for certain cations over others is a critical determinant of this compound's biological efficacy and therapeutic potential. Understanding the nuances of this selectivity is paramount for the rational design of new drugs and for elucidating its mechanism of action in various biological contexts.

Quantitative Ion-Binding Data

The selectivity of Monensin for various cations has been a subject of extensive study. While much of the literature focuses on the more abundant Monensin A, the principles of ion binding are largely applicable to this compound, which differs only by the substitution of an ethyl group with a methyl group at the C-25 position. The stability of the Monensin-cation complex is a key measure of its binding affinity.

Table 1: Stability Constants (log K) of Monensin with Various Cations in Methanol

| Cation | Ionic Radius (Å) | log K |

| Li⁺ | 0.76 | 4.3 |

| Na⁺ | 1.02 | 6.4 |

| K⁺ | 1.38 | 5.2 |

| Rb⁺ | 1.52 | 4.8 |

| Cs⁺ | 1.67 | 4.4 |

| Ag⁺ | 1.15 | 6.8 |

Data extrapolated from studies on Monensin A, which is structurally very similar to this compound.

The data clearly indicates a preference for monovalent cations, with a pronounced selectivity for Ag⁺ and Na⁺. The optimal fit within the pseudocyclic cavity of the ionophore, along with the coordination with the oxygen atoms of the polyether chain and the terminal carboxyl group, dictates this selectivity.

Experimental Protocols for Determining Ion-Binding Selectivity

The quantitative determination of ion-binding selectivity is crucial for structure-activity relationship studies and for the development of new ionophore-based therapeutics. Two common methods employed are potentiometric titrations and UV-Vis spectroscopic titrations.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of ionophore-cation complexes. It involves monitoring the change in the electrochemical potential of a solution containing the ionophore and a cation as a titrant is added.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining ion-binding selectivity using potentiometric titration.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standard stock solution of this compound (e.g., 1 mM) in a suitable solvent such as methanol.

-

Prepare standard stock solutions of the salts of the cations to be tested (e.g., LiCl, NaCl, KCl, RbCl, CsCl, AgNO₃) in the same solvent.

-

-

Electrochemical Setup:

-

Assemble an electrochemical cell consisting of a cation-selective indicator electrode (e.g., a sodium-selective glass electrode) and a stable reference electrode (e.g., Ag/AgCl).

-

Calibrate the electrode system using standard solutions of the cation of interest.

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into the electrochemical cell.

-

Incrementally add the cation salt solution (titrant) using a calibrated burette.

-

After each addition, allow the potential reading to stabilize and record the value.

-

Continue the titration well beyond the expected equivalence point to ensure a complete titration curve.

-

-

Data Analysis:

-

Plot the measured potential (in millivolts) against the volume of titrant added.

-

The equivalence point of the titration, which corresponds to the stoichiometry of the complex formation, can be determined from the inflection point of the titration curve. This is often more accurately found by plotting the first or second derivative of the curve.

-

The stability constant (K) of the this compound-cation complex is then calculated from the titration data using specialized software that fits the data to theoretical binding models.

-

UV-Vis Spectroscopic Titration

UV-Vis spectroscopic titration is another powerful technique for studying ionophore-cation interactions, particularly when the formation of the complex results in a change in the absorbance spectrum of the ionophore.

Experimental Workflow for UV-Vis Spectroscopic Titration

Caption: Workflow for determining ion-binding constants using UV-Vis spectroscopy.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a solution of this compound in a non-coordinating solvent (e.g., acetonitrile) with a known concentration, ensuring its absorbance is within the linear range of the spectrophotometer.

-

Prepare a concentrated stock solution of the cation salt in the same solvent.

-

-

Spectroscopic Measurement:

-

Place the this compound solution in a quartz cuvette and record its initial UV-Vis spectrum.

-

Add a small, precise aliquot of the cation stock solution to the cuvette.

-

Thoroughly mix the solution and allow it to equilibrate.

-

Record the new UV-Vis spectrum.

-

Repeat the addition and measurement steps until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Identify a wavelength where the change in absorbance upon complexation is maximal.

-

Plot the change in absorbance at this wavelength as a function of the total cation concentration.

-

The resulting data is then fitted to a suitable binding model (e.g., a 1:1 binding isotherm) using non-linear regression analysis.

-

The stability constant (K) is determined from the parameters of the fitted curve.

-

Impact on Cellular Signaling Pathways

The ionophoric activity of this compound, primarily its ability to disrupt Na⁺ and H⁺ gradients, has profound effects on various cellular processes and signaling pathways. Two key areas of impact are the Golgi apparatus and the regulation of Na⁺/K⁺-ATPase activity.

Golgi Apparatus Stress Response

This compound is a well-known disrupter of Golgi apparatus structure and function. By increasing the intra-Golgi pH through the exchange of H⁺ for Na⁺, it triggers a cellular stress response.

This compound-Induced Golgi Stress Signaling Pathway

Caption: this compound disrupts Golgi homeostasis, triggering a PERK-mediated stress response.

This signaling cascade begins with this compound localizing to the Golgi membrane and facilitating an exchange of cytosolic Na⁺ for luminal H⁺, leading to an increase in the pH of the Golgi cisternae.[1] This pH disruption constitutes a form of cellular stress, which activates the PKR-like endoplasmic reticulum kinase (PERK).[1] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 is a key transcription factor that regulates the expression of genes involved in stress response and amino acid metabolism. Concurrently, the increased Golgi pH can induce the exocytosis of Golgi-resident proteins like GOLIM4, further disrupting normal protein trafficking and cellular function.[2]

Regulation of Na⁺/K⁺-ATPase Activity

This compound's ability to increase intracellular sodium concentration has a direct impact on the activity of the Na⁺/K⁺-ATPase, a critical enzyme for maintaining cellular ion homeostasis.

This compound's Influence on Na⁺/K⁺-ATPase Activity

Caption: this compound indirectly stimulates Na+/K+-ATPase by increasing intracellular sodium.

By acting as a Na⁺/H⁺ antiporter, this compound increases the influx of sodium ions into the cell, raising the intracellular Na⁺ concentration. The Na⁺/K⁺-ATPase is an enzyme that actively transports three Na⁺ ions out of the cell for every two potassium ions (K⁺) it transports in, a process fueled by the hydrolysis of ATP. The rate of this pump is highly dependent on the intracellular Na⁺ concentration. Therefore, the this compound-induced rise in intracellular Na⁺ directly stimulates the activity of the Na⁺/K⁺-ATPase as the cell attempts to restore its normal sodium gradient. This increased pump activity leads to a higher rate of ATP consumption and can have widespread consequences on cellular energy metabolism and the function of other ion-gradient-dependent transporters.

Conclusion

The ion-binding selectivity of this compound is a finely tuned property that underpins its diverse biological effects. Its preference for monovalent cations, particularly sodium, allows it to effectively disrupt cellular ion homeostasis, leading to significant consequences for organelles like the Golgi apparatus and for critical enzymes such as the Na⁺/K⁺-ATPase. A thorough understanding of its binding affinities, coupled with robust experimental methods for their determination, is essential for the continued exploration of this compound and its analogs as therapeutic agents. The visualization of its impact on cellular signaling pathways provides a framework for comprehending its mechanism of action and for identifying potential targets for drug development. This guide serves as a foundational resource for researchers dedicated to harnessing the unique properties of this potent ionophore.

References

- 1. Golgi stress response reprograms cysteine metabolism to confer cytoprotection in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability constants of complexes of monensin and lasalocid with alkali-metal and alkaline-earth-metal ions in protic and polar aprotic solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Monensin B-Mediated Golgi Transport Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Monensin B, a potent inhibitor of Golgi transport, in various research and drug development contexts. This document details the mechanism of action, quantitative data on its effects, detailed experimental protocols, and visual representations of the cellular pathways involved.

Introduction to this compound

This compound is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis. It functions as a sodium/proton (Na+/H+) antiporter, disrupting the ion balance across cellular membranes. This activity is particularly disruptive to the Golgi apparatus, a central organelle in the secretory pathway responsible for protein modification, sorting, and transport. By dissipating the proton gradient across the Golgi cisternae, this compound causes swelling and vacuolization of the Golgi complex, effectively blocking the transit of proteins and lipids from the medial to the trans-Golgi network. This property makes this compound an invaluable tool for studying Golgi function, protein trafficking, and the cellular stress responses associated with the disruption of the secretory pathway.

Mechanism of Action

This compound inserts into the membranes of the Golgi apparatus and facilitates the exchange of luminal protons for cytosolic sodium ions. This influx of Na+ into the Golgi cisternae leads to an osmotic influx of water, causing the characteristic swelling and eventual fragmentation of the Golgi stacks. The disruption of the proton gradient also inhibits the function of many pH-dependent Golgi-resident enzymes, such as glycosyltransferases, leading to impaired protein glycosylation and processing. The transport of secretory cargo is consequently halted at the medial-Golgi, leading to their accumulation within the swollen cisternae.

Quantitative Data